molecular formula C17H14N2O4 B5913414 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913414
M. Wt: 310.30 g/mol
InChI Key: OMFYMMCGJVONAP-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as quinolinecarboxamide or quinoline-4-carboxamide, and it has been found to have a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a range of interesting biochemical and physiological effects. This compound has been found to have potent anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs. Additionally, 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of certain cancer cells, making it a potential chemotherapeutic agent. Finally, this compound has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-inflammatory properties, which make it a useful tool for studying the mechanisms of inflammation and developing new anti-inflammatory drugs. Additionally, this compound has been found to have potent anticancer and neuroprotective properties, which make it a useful tool for studying the mechanisms of cancer and neurodegenerative diseases. One limitation of using 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are many potential future directions for research on 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to further explore the molecular mechanisms underlying its anti-inflammatory, anticancer, and neuroprotective properties. Additionally, researchers could investigate the potential of this compound as a therapeutic agent for a range of diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Finally, researchers could explore the potential of this compound as a tool for studying the mechanisms of inflammation, cancer, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxyphenyl hydrazine with 2-cyano-3-(4-hydroxyphenyl)acrylic acid in the presence of acetic anhydride and a catalyst such as pyridine. This reaction results in the formation of 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a yellow solid that can be purified by recrystallization.

Scientific Research Applications

4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in scientific research, particularly in the areas of cancer research, anti-inflammatory research, and neurodegenerative disease research. This compound has been found to have potent anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs. Additionally, 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of certain cancer cells, making it a potential chemotherapeutic agent. Finally, this compound has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-19-13-5-3-2-4-12(13)15(21)14(17(19)23)16(22)18-10-6-8-11(20)9-7-10/h2-9,20-21H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFYMMCGJVONAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

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